molecular formula C28H33N3O3S B12146883 (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12146883
M. Wt: 491.6 g/mol
InChI Key: OXZZZKDMCIOROR-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo-triazol-one family, characterized by a fused heterocyclic core structure. Its molecular architecture includes:

  • A 4-tert-butylphenyl group at position 2, enhancing steric bulk and lipophilicity.
  • A 3-ethoxy-4-(pentyloxy)benzylidene substituent at position 5, contributing to extended conjugation and solubility modulation via alkoxy chains.
  • The (5Z)-configuration, critical for maintaining planar geometry and stabilizing π-π interactions in the benzylidene moiety.

Properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H33N3O3S/c1-6-8-9-16-34-22-15-10-19(17-23(22)33-7-2)18-24-26(32)31-27(35-24)29-25(30-31)20-11-13-21(14-12-20)28(3,4)5/h10-15,17-18H,6-9,16H2,1-5H3/b24-18-

InChI Key

OXZZZKDMCIOROR-MOHJPFBDSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazoles. The key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted benzaldehydes with thiazoles under acidic or basic conditions.

    Cyclization Reactions: Formation of the triazole ring through cyclization reactions, often using catalysts such as copper or palladium.

    Functional Group Modifications: Introduction of tert-butyl, ethoxy, and pentyloxy groups through nucleophilic substitution or other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction and increase yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzene ring or the thiazole/triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine

In medicine, (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo-triazol-one derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Substituent Variations and Key Features

Compound Name Substituents (Position 2 / Position 5) Key Structural/Functional Differences Synthesis Yield References
Target Compound 4-tert-butylphenyl / 3-ethoxy-4-(pentyloxy)benzylidene High lipophilicity (tert-butyl) and long-chain solubility (pentyloxy) Not reported
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-methoxyphenyl / pyrazole-linked butoxy-methylphenyl Enhanced rigidity due to pyrazole ring; methoxy improves electron density Not reported
(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-methylphenyl / 2-propoxybenzylidene Shorter alkoxy chain (propoxy) reduces solubility; methylphenyl lowers steric hindrance Not reported
(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs Varied amino-phenyl / substituted benzylidene Amino groups enable hydrogen bonding; shorter reaction times (10–15 min) 44–90%
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one 2,3-dimethoxybenzylidene / unsubstituted core Dimethoxy groups enhance electron donation; simpler synthesis Not reported

Structural and Functional Insights

The pentyloxy chain provides greater solubility in nonpolar solvents than propoxy () or butoxy () analogs .

Synthetic Accessibility: Compounds with amino-phenyl substituents (e.g., –3) are synthesized under milder conditions (room temperature, 5–7 h) but with variable yields (44–90%). The target compound’s synthesis likely requires multi-step protocols due to its complex alkoxy and tert-butyl substituents .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in , ethoxy in the target compound) stabilize the benzylidene moiety via resonance, whereas tert-butyl exerts inductive effects .
  • Pyrazole-linked derivatives () exhibit rigid conformations that may hinder rotational freedom compared to the target compound’s flexible alkoxy chains .

Biological Activity

The compound (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H29N3O3S
  • Molecular Weight : 465.6 g/mol
  • IUPAC Name : (5Z)-5-[(3-ethoxy-4-pentyloxyphenyl)methylidene]-2-(4-tert-butylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

The compound features a complex structure that includes a thiazolo-triazole core with various substituents that may influence its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions starting from simpler precursors to form the thiazolo-triazole core. The introduction of ethoxy and pentyloxy groups is crucial for enhancing its biological properties. Common reagents include ethyl iodide and various catalysts to facilitate the reaction process .

Antimicrobial Properties

Research indicates that compounds similar to (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds within this class have shown efficacy against various bacterial strains. A study highlighted that derivatives effectively inhibited the growth of resistant bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • Mechanism of Action : It is believed to exert its anticancer effects by inhibiting specific enzymes involved in cell proliferation and inducing apoptosis in cancer cells. For example, it has been shown to inhibit the activity of certain kinases implicated in cancer progression .

Antioxidant Activity

Another important aspect of its biological profile is antioxidant activity:

  • Reactive Oxygen Species (ROS) Scavenging : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly valuable in neuroprotective applications .

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on various derivatives showed that modifications in the side chains significantly enhanced antimicrobial potency. For example, a derivative with a pentyloxy group exhibited improved activity against Gram-positive bacteria compared to its ethoxy counterpart.

Case Study 2: Anticancer Potential

A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines. Results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed in breast and lung cancer cell lines. The compound's selectivity towards cancer cells over normal cells was also noted, suggesting a favorable therapeutic index.

The mechanisms through which (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.